N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
"N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide" is a compound of interest in various scientific investigations due to its structural and potential pharmacological properties. While direct studies on this compound are scarce, research on structurally similar compounds provides valuable insights into its possible synthesis methods, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions under specific conditions. For instance, the synthesis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (G. Sharma et al., 2018). This method reflects the general approach to synthesizing acetamide derivatives, suggesting a pathway that could be adapted for the compound of interest.
Molecular Structure AnalysisThe molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques and X-ray diffraction. For example, certain derivatives crystallize in specific systems, exhibiting intermolecular hydrogen bonds crucial for their stability and interactions (W. Ding et al., 2006). Such structural information is pivotal for understanding the molecular geometry and potential reactivity of "N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide."
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often hinge on their functional groups, with N-H and C=O bonds playing significant roles in reactivity. The synthesis and characterization of various acetamide derivatives underscore the compounds' diverse reactivity, which could extend to the compound , facilitating targeted modifications and applications (K. Sunder et al., 2013).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, of acetamide derivatives are influenced by their molecular conformation and intermolecular interactions. Studies on related compounds reveal the importance of N-H⋯O hydrogen bonding in dictating the compounds' solid-state arrangements and physical characteristics (B. Gowda et al., 2007).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-4-3-5-15(12(11)2)18-16(19)10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUJOLAKFCKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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